molecular formula C18H16Sn B1218745 Triphenylstannane

Triphenylstannane

Cat. No. B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
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Patent
US08883504B2

Procedure details

In a nitrogen atmosphere, 2-(4-acetyl-phenylazo)-2-(3,3-dimethyl-3,4-dihydro-2H-isoquinoline-1-ylidene)-acetamide (Asinex Corp., Russia) is dissolved in acetonitrile, and the obtained product is added with xylene in which triphenyl tin hydride (Aldrich, Corp., USA) is dissolved, and the mixture is refluxed. The refluxed product is cooled to room temperature and an insoluble matter is separated by filtration. The solvent is removed from the filtrate by reducing the pressure. The residue containing the reaction product is purified by column chromatography to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.C1([SnH](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:28]([C:31]1[CH:36]=[CH:35][C:34]([N:37]=[N:38][C:39](=[C:43]2[C:52]3[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=3)[CH2:46][C:45]([CH3:54])([CH3:53])[NH:44]2)[C:40]([NH2:42])=[O:41])=[CH:33][CH:32]=1)(=[O:30])[CH3:29]>C(#N)C>[C:28]([C:31]1[CH:32]=[CH:33][C:34]([N:37]=[N:38][CH:39]([CH:43]2[C:52]3[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=3)[CH2:46][C:45]([CH3:54])([CH3:53])[NH:44]2)[C:40]([NH2:42])=[O:41])=[CH:35][CH:36]=1)(=[O:30])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)N=NC(C(=O)N)=C1NC(CC2=CC=CC=C12)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
CUSTOM
Type
CUSTOM
Details
an insoluble matter is separated by filtration
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate
ADDITION
Type
ADDITION
Details
The residue containing the reaction product
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)N=NC(C(=O)N)C1NC(CC2=CC=CC=C12)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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